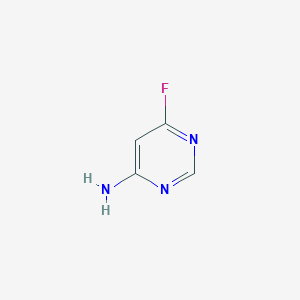

6-Fluoropyrimidin-4-amine

Description

Significance of Fluorinated Pyrimidines in Synthetic Chemistry

The introduction of fluorine into pyrimidine (B1678525) rings is a widely recognized strategy in drug discovery and synthetic chemistry. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a molecule. acs.orgoup.com The carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of pharmaceutical compounds. acs.org

The strategic placement of fluorine can influence a molecule's conformation, acidity (pKa), and ability to permeate cell membranes. acs.org In the context of drug design, fluorinated pyrimidines are integral to the development of a broad spectrum of therapeutic agents, including those with anticancer and antiviral properties. researchgate.netresearchgate.net The presence of fluorine can lead to improved binding affinity with biological targets through various interactions, including hydrogen bonding. evitachem.com

Overview of the Pyrimidine Core in Organic Synthesis

The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in both natural and synthetic organic compounds. scbt.comresearchgate.netrsc.org This heterocyclic structure is a key component of nucleobases like cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA. scbt.com

In organic synthesis, pyrimidines serve as versatile intermediates for creating a wide array of molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. evitachem.comscbt.com The ability to functionalize the pyrimidine ring at various positions allows for the generation of a vast library of derivatives with diverse biological activities. researchgate.net Synthetic strategies often involve reactions like nucleophilic substitution and palladium-catalyzed coupling to introduce different functional groups onto the pyrimidine scaffold. evitachem.com

Research Context of 6-Fluoropyrimidin-4-amine as a Building Block

Within the landscape of chemical synthesis, this compound serves as a valuable building block. evitachem.com Its structure, featuring both a reactive fluorine atom and an amino group, allows for a variety of chemical transformations. The fluorine atom can be displaced by nucleophiles, while the amino group can participate in further functionalization, making it a versatile precursor for more complex molecules. evitachem.comsmolecule.com This dual reactivity makes it a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. evitachem.comsmolecule.com

Chemical Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C4H4FN3 |

| Molecular Weight | 113.09 g/mol |

| IUPAC Name | This compound |

| Physical Form | White to off-white crystalline solid or powder |

| Melting Point | 154-155 °C |

| Solubility | Soluble in polar solvents like water and ethanol |

| Purity | Typically available in 95% to 98% purity |

Data sourced from multiple references. evitachem.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com

The synthesis of this compound can be achieved through various methods. One common approach involves nucleophilic substitution reactions where the fluorine atom is introduced onto the pyrimidine ring. evitachem.com Another method is through palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the introduction of various substituents. evitachem.com Purification of the final product is often carried out using techniques like column chromatography or recrystallization. evitachem.com

Reactivity and Applications in Chemical Synthesis

The reactivity of this compound is largely dictated by the fluorine atom and the amino group. The fluorine atom can be substituted by a range of nucleophiles, including amines and thiols. evitachem.com The amino group can undergo reactions such as amination, leading to a diverse array of derivatives. smolecule.com Furthermore, the pyrimidine ring itself can participate in cyclization reactions to form fused ring systems, a common strategy in drug design. evitachem.com

This versatile reactivity makes this compound a key intermediate in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry. It is a building block for potential antiviral and anticancer agents. evitachem.com For instance, it has been used in the synthesis of inhibitors for cyclin-dependent kinases (CDK4 and CDK6), which are targets in cancer therapy. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUIVMHRKBEYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312647 | |

| Record name | 6-Fluoro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-96-6 | |

| Record name | 6-Fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoropyrimidin 4 Amine

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the pyrimidine (B1678525) core. However, for specifically substituted pyrimidines like the 6-fluoro isomer, these methods are less commonly reported in the literature compared to functional group interconversion strategies. The regiochemical outcome of cyclization reactions often favors the formation of 5-substituted pyrimidines when using correspondingly substituted three-carbon precursors.

Cyclization Reactions utilizing Fluorinated Precursors

The construction of the pyrimidine ring from open-chain, fluorinated building blocks is a primary de novo strategy. This approach involves the condensation of a three-carbon fluorinated unit with a molecule containing an N-C-N fragment, such as urea, guanidine (B92328), or an amidine.

One notable example in the synthesis of fluorinated aminopyrimidines involves the use of potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated building block, which reacts with various amidines. nih.gov This cyclocondensation reaction proceeds under mild conditions and provides a route to 2-substituted-4-amino-5-fluoropyrimidines in excellent yields. nih.gov While this specific method yields the 5-fluoro isomer, it illustrates the principle of using a fluorinated precursor for direct ring synthesis. The synthesis of the 6-fluoro isomer would necessitate a different, appropriately functionalized fluorinated precursor that directs the fluorine atom to the desired position during cyclization.

Strategies involving 2-Fluoromalonic Acid Derivatives

A classic method for pyrimidine synthesis is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound, or its synthetic equivalent, with an N-C-N component. Derivatives of malonic acid are common three-carbon synthons in this context. For instance, the condensation of monosubstituted malonic acid diesters with guanidine is a well-established method for preparing 2-aminopyrimidine-4,6-diols. nih.gov

In theory, the use of a 2-fluoromalonic acid derivative in such a condensation could provide a pathway to a fluorinated pyrimidine. However, this approach typically results in the substituent from the malonic ester being placed at the 5-position of the pyrimidine ring. nih.gov Therefore, while being a fundamental de novo strategy, its application for the specific synthesis of 6-fluoropyrimidin-4-amine is not straightforward and is not prominently documented.

Synthesis via Functional Group Interconversions on Pyrimidine Scaffolds

The most prevalent and versatile methods for preparing this compound involve the modification of an existing pyrimidine ring. This approach typically starts with a dihalogenated pyrimidine, followed by sequential or selective substitution of the halogen atoms with amino and fluoro groups.

Amination Reactions of Halogenated Fluoropyrimidines

This strategy relies on the introduction of an amino group onto a fluorinated pyrimidine ring that contains a suitable leaving group, typically a halogen, at the 4-position. The key precursors for this route are often 4-chloro-6-fluoropyrimidine or 4,6-difluoropyrimidine.

Direct amination involves the reaction of a halogenated fluoropyrimidine with ammonia or a protected ammonia equivalent. This reaction proceeds via a nucleophilic aromatic substitution mechanism. For example, the related synthesis of 4-amino-6-chloropyrimidine can be achieved through the atmospheric-pressure ammonolysis of 4,6-dichloropyrimidine. google.com This established procedure serves as a strong precedent for the direct amination of 4-chloro-6-fluoropyrimidine, where the more labile chlorine atom is displaced by ammonia to yield the target compound.

Table 1: General Scheme for Direct Amination

| Reactant | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 4-Chloro-6-fluoropyrimidine | Ammonia (aq. or in alcohol) | Heating in a sealed vessel | This compound |

This method is advantageous due to the direct installation of the required amino group. The reaction conditions can be tuned to optimize the yield and minimize potential side reactions, such as the formation of diaminopyrimidine by-products.

The introduction of the amino group onto the fluoropyrimidine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms within the pyrimidine ring activate the carbon atoms at the ortho and para positions (positions 2, 4, and 6) to nucleophilic attack. libretexts.org This activation facilitates the displacement of a halide leaving group by a nucleophile, such as ammonia or an amine.

The mechanism proceeds in two steps:

Addition: The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (e.g., chlorine at C4 of 4-chloro-6-fluoropyrimidine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.

The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the nature of the nucleophile. In a precursor like 4-chloro-6-fluoropyrimidine, the chlorine is typically substituted preferentially by ammonia. In the case of 4,6-difluoropyrimidine, careful control of reaction stoichiometry and temperature is required to achieve selective mono-amination. The versatility of the SNAr reaction allows for the synthesis of a wide array of substituted aminopyrimidines. nih.govmdpi.com

Table 2: Examples of SNAr on Related Chloropyrimidines

| Starting Material | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Various substituted amines | 2-Amino-4-(substituted-amino)pyrimidine derivatives | nih.gov |

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol (alkoxide) | 2,4-Diamino-6-alkoxypyrimidine derivative | mdpi.com |

These examples demonstrate the broad applicability of the SNAr reaction for the synthesis of aminopyrimidines, which is the foundational chemistry for the preparation of this compound from halogenated precursors.

Introduction of Fluorine onto Pyrimidin-4-amine Architectures

Direct C-H fluorination of nitrogen-containing heterocycles like pyrimidines presents a modern and efficient route for synthesizing fluorinated derivatives. This approach avoids the multi-step processes often required when using fluorinated building blocks. nih.gov

One notable method involves a Chichibabin-type reaction mediated by silver(II) fluoride (B91410) (AgF₂). researchgate.net This technique allows for the site-selective fluorination of a single carbon-hydrogen bond in diazines, including pyrimidines, at ambient temperatures. researchgate.netnih.gov The reaction typically proceeds within an hour and shows exclusive selectivity for fluorination at the position adjacent to a nitrogen atom. nih.gov This mild and broadly applicable method provides access to various fluorinated derivatives of medicinally significant compounds. researchgate.netnih.gov

Another prominent strategy is electrophilic fluorination, which uses reagents that deliver a formal "positive-fluorine" to an electron-rich substrate. mdpi.com SelectFluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent developed to be safer and easier to handle than earlier reagents like fluoroxytrifluoromethane (CF₃OF). mdpi.com It has proven effective for the direct fluorination of pyrimidine rings, such as in the synthesis of 5-fluorouracil (B62378) (5-FU) from uracil, demonstrating its utility in introducing fluorine to the pyrimidine core. mdpi.com

The table below summarizes key direct fluorination methodologies applicable to pyrimidine systems.

| Method | Fluorinating Agent | Key Features | Applicability |

| Silver-Mediated C-H Fluorination | Silver(II) Fluoride (AgF₂) | Site-selective fluorination adjacent to nitrogen; mild, ambient temperature conditions. researchgate.netnih.gov | Pyridines and diazines (pyrimidines, pyrazines, etc.). researchgate.net |

| Electrophilic Fluorination | SelectFluor™ (F-TEDA-BF₄) | Safer N-fluoroammonium salt reagent; direct fluorination of electron-rich pyrimidines. mdpi.com | Uracil and other pyrimidine derivatives. mdpi.com |

Conversion of Other Pyrimidine Derivatives to this compound

The conversion of pre-functionalized pyrimidines is a common and versatile strategy for synthesizing this compound. This often involves nucleophilic substitution reactions where a leaving group on the pyrimidine ring is displaced by an amine or a fluoride ion.

A prevalent method involves the nucleophilic substitution of chlorine atoms in chloropyrimidines. For instance, 5-fluoro-2,4-dichloropyrimidine can react with amino compounds, such as 5-aminoindazole, to selectively displace one of the chlorine atoms, forming an N-pyrimidinyl amine derivative. mdpi.com This highlights the high reactivity of chloropyrimidines, which is enhanced by the electron-withdrawing nature of the substituents. nih.gov Similarly, 6-alkyl-2-methoxy-4-chloropyrimidines can be synthesized from their 4(3H)-pyrimidinone precursors by treatment with reagents like SOCl₂-DMF. scilit.com The resulting chloro-pyrimidine is a key intermediate for further conversion into amino derivatives.

Another approach is building the fluorinated pyrimidine ring from acyclic precursors through cyclocondensation reactions. A synthesis for 4-amino-5-fluoropyrimidines was developed using potassium 2-cyano-2-fluoroethenolate, a fluorinated building block, which reacts with amidine hydrochlorides under mild conditions. nih.gov This method allows for the formation of the 4-aminopyrimidine core with the fluorine atom already incorporated, offering a direct route to the desired substitution pattern. nih.gov

Stereoselective Synthesis and Enantiomeric Enrichment

While this compound is an achiral molecule, the development of stereoselective synthetic methods is crucial for producing chiral fluorinated pyrimidine amines, which are significant in medicinal chemistry. nih.govnih.gov These chiral analogues often exhibit different biological activities between enantiomers, making enantiomeric purity a critical factor. chromatographyonline.com The following sections discuss strategies for chiral resolution and asymmetric synthesis as they apply to related chiral fluorinated pyrimidine compounds.

Strategies for Chiral Resolution and Enantio-separation (e.g., SFC applications for related compounds)

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include the crystallization of diastereomeric salts and chiral column chromatography. wikipedia.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative chiral separations in the pharmaceutical industry. chiraltech.comamericanpharmaceuticalreview.com SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced consumption of toxic organic solvents, and lower operational costs. chiraltech.comchromatographyonline.com The mobile phase in SFC, typically supercritical CO₂, has low viscosity, which allows for high flow rates and efficient separations. chiraltech.comchromatographyonline.com

For chiral separations, SFC is used with chiral stationary phases (CSPs). chromatographyonline.com The selectivity can be complementary to that of HPLC, sometimes resulting in different retention factors or elution orders for enantiomers. chromatographyonline.com This makes SFC a valuable alternative when HPLC methods are not effective. chromatographyonline.com The technique is widely applied for the enantioselective separation of drugs and other pharmaceutical compounds. chromatographyonline.com

The table below outlines the key advantages of SFC for chiral separations.

| Feature | Description | Benefit |

| Speed | The low viscosity of the supercritical CO₂ mobile phase allows for higher flow velocities without losing efficiency. chiraltech.comchromatographyonline.com | Reduced analysis time and higher throughput. chromatographyonline.com |

| Solvent Reduction | SFC primarily uses CO₂ with a small percentage of an organic modifier (e.g., methanol). chiraltech.comchromatographyonline.com | Environmentally friendly ("greener"), safer, and more cost-efficient. chromatographyonline.com |

| Complementary Selectivity | Chiral stationary phases can exhibit different separation behaviors in SFC compared to HPLC. chromatographyonline.com | Provides an alternative separation mechanism for difficult-to-resolve enantiomers. |

| Versatility | Compatible with a wide range of chiral stationary phases and detectors. chromatographyonline.comchromatographyonline.com | Broad applicability across various classes of chiral compounds. |

Asymmetric Synthesis Approaches to Fluorinated Pyrimidine Amines

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly, avoiding the need for subsequent resolution. wikipedia.org This is a highly efficient approach for producing enantiomerically pure compounds.

For fluorinated amines, a notable strategy involves the stereoselective addition to or reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov This method offers high stereoselectivity and is applicable to a broad scope of substrates for synthesizing trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. nih.gov

Organocatalysis provides another powerful tool for asymmetric synthesis. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence, promoted by cinchona alkaloid amines, has been developed for the asymmetric synthesis of fluorinated cyclohexenones with excellent enantiomeric excess (up to 99% ee) and diastereoselectivity. nih.gov Such strategies, which establish multiple stereocenters in a single sequence, are highly valuable. Asymmetric aza-Michael reactions, often catalyzed by cinchona derivatives or other organocatalysts, are also used to synthesize chiral amines with high enantioselectivity. nih.gov

Furthermore, biocatalysis using enzymes like reductive aminases (RedAms) offers an environmentally benign alternative to metal-catalyzed reactions for the stereoselective amination of ketones to produce chiral amines. frontiersin.org Rational engineering of these enzymes can lead to highly stereoselective mutants capable of synthesizing specific enantiomers of pharmaceutical ingredients. frontiersin.org These asymmetric approaches are instrumental in accessing the optically active fluorinated pyrimidine derivatives that are of high interest in drug discovery. acs.org

Reactivity and Reaction Mechanisms of 6 Fluoropyrimidin 4 Amine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 6-Fluoropyrimidin-4-amine is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the fluorine atom at the C-6 position, making the carbon atoms of the ring, particularly C-6 and C-4, electrophilic and susceptible to nucleophilic attack. This forms the basis of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemistry.

Substitution at the C-6 Fluorine Position

The C-6 position is highly activated towards nucleophilic attack due to the adjacent ring nitrogen and the fluorine atom's strong electron-withdrawing inductive effect. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions on heteroaromatic systems, facilitating its displacement by a wide range of nucleophiles.

Commonly, nitrogen, oxygen, and sulfur nucleophiles are employed to displace the C-6 fluorine, leading to the synthesis of diverse 6-substituted 4-aminopyrimidines. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and often require a base to deprotonate the nucleophile or neutralize the HF generated during the reaction.

Table 1: Examples of Nucleophilic Substitution at the C-6 Position

| Nucleophile | Reagent/Conditions | Product Class | Reference |

|---|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | K₂CO₃ or DIPEA, DMF or n-BuOH, 80-120 °C | 6-(Alkyl/Arylamino)pyrimidin-4-amines | chemrxiv.org |

| Alcohols/Phenols (ROH) | NaH or K₂CO₃, THF or DMF, rt-100 °C | 6-Alkoxy/Aryloxypyrimidin-4-amines | fishersci.co.uk |

| Thiols/Thiophenols (RSH) | K₂CO₃ or Cs₂CO₃, DMAc or DMF, rt-100 °C | 6-(Alkyl/Arylthio)pyrimidin-4-amines | nih.gov |

The reaction with amines is particularly widespread, providing access to various diaminopyrimidine structures. Similarly, reactions with thiols proceed smoothly, often under mild conditions, to yield 6-(thioether)-substituted pyrimidines nih.gov. The substitution with alcohols generally requires stronger basic conditions, such as sodium hydride, to generate the more potent alkoxide nucleophile fishersci.co.uk.

Substitution at Other Electrophilic Centers of the Pyrimidine Ring

While the C-6 position is the most reactive site for SNAr, other positions on the pyrimidine ring can also exhibit electrophilic character. The reactivity generally follows the order C-4/C-6 > C-2 > C-5. The C-4 position, bonded to the amino group, is also highly activated but substitution here would require displacement of the amino group, which is a poor leaving group compared to fluoride.

The C-2 position is less electrophilic than C-6 due to its placement between the two ring nitrogens. Nucleophilic attack at C-2 is possible but typically requires harsher conditions or a more activated substrate, for instance, with an additional electron-withdrawing group at that position.

The C-5 position is the least electrophilic carbon on the ring and is generally not susceptible to nucleophilic attack. Its electron density is relatively higher due to the influence of the adjacent C-4 amino group.

Mechanistic Studies of Nucleophilic Attack on Fluorinated Pyrimidines

The nucleophilic aromatic substitution on this compound, like other activated halo-heterocycles, predominantly proceeds via a two-step addition-elimination (SNAr) mechanism nih.gov.

Addition Step: The nucleophile attacks the electron-deficient C-6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex.

Elimination Step: In the second, typically faster step, the aromaticity is restored by the expulsion of the fluoride leaving group.

Computational and experimental studies on related fluorinated heterocycles have shown that the high electronegativity of fluorine activates the carbon for attack but the strength of the C-F bond can influence the energy barrier for the elimination step . In some cases, particularly with very strong nucleophiles and specific solvent systems, a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single transition state without a discrete intermediate, has been proposed nih.gov.

Electrophilic Reactions on the Pyrimidine Core and Amine Moiety

While the pyrimidine ring is inherently electron-poor, the powerful electron-donating effect of the C-4 amino group makes the ring system susceptible to electrophilic attack, particularly at the C-5 position. The amino group activates the ring through resonance, increasing the electron density at the ortho (C-5) and para (C-6) positions. Since the C-6 position is already substituted, the C-5 position becomes the primary site for electrophilic substitution.

Reactions such as halogenation and nitration can occur at the C-5 position under controlled conditions. For instance, nitration of aminopyrimidines often requires careful selection of reagents to avoid oxidation or reaction on the amine itself researchgate.netrsc.orgsapub.org. Direct nitration can sometimes lead to the formation of N-nitroamines, which may rearrange to C-nitro compounds sapub.org. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C-5 position.

The primary amine moiety itself can also react with electrophiles, which is discussed in the context of its derivatization.

Amine-Based Reactions and Derivatizations

The primary amino group at the C-4 position is a key site for functionalization. It behaves as a typical aromatic amine, albeit with reduced basicity and nucleophilicity due to the electron-withdrawing nature of the pyrimidine ring. Nevertheless, it undergoes a variety of common amine-based reactions.

Acylation, Alkylation, and Arylation of the Primary Amine

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, N-acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride nih.gov.

Alkylation: Direct N-alkylation of this compound with alkyl halides is often challenging as it can lead to a mixture of mono- and di-alkylated products ucalgary.camasterorganicchemistry.com. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation libretexts.org. To achieve selective mono-alkylation, methods like reductive amination (reaction with an aldehyde or ketone followed by reduction) or specialized alkylation protocols are often preferred.

Arylation: The introduction of an aryl group on the primary amine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation mdpi.com. This reaction involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate in the presence of a base. This method allows for the synthesis of a wide range of N-aryl-6-fluoropyrimidin-4-amines, which are important scaffolds in medicinal chemistry.

Table 2: Examples of Derivatization of the C-4 Amino Group

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Acylation | RCOCl or (RCO)₂O, Pyridine or Et₃N, DCM, 0 °C to rt | N-(6-Fluoropyrimidin-4-yl)amides | nih.gov |

| Alkylation (Reductive Amination) | RCHO, NaBH(OAc)₃ or H₂, Pd/C | N-Alkyl-6-fluoropyrimidin-4-amines | masterorganicchemistry.com |

| Arylation (Buchwald-Hartwig) | Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | N-Aryl-6-fluoropyrimidin-4-amines | mdpi.com |

Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For this compound, which is a primary amine, this process typically occurs in a one-pot reaction. The reaction involves the initial condensation of the amine with an aldehyde or ketone under weakly acidic conditions to form a protonated imine (an iminium ion). chemistrysteps.com This intermediate is then reduced in situ to yield a new secondary or tertiary amine. chemistrysteps.com

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Common reagents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu These mild hydride donors are generally unreactive toward aldehydes and ketones at the neutral or slightly acidic pH required for imine formation but react rapidly with the more electrophilic iminium ion as it is formed. masterorganicchemistry.comacsgcipr.org

The general mechanism proceeds as follows:

Imine/Iminium Ion Formation: The nucleophilic exocyclic amine of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Dehydration: Following a proton transfer, a hemiaminal intermediate eliminates a molecule of water to form an imine. Under the typically mild acidic conditions (pH ~6-8), the imine is protonated to form a more reactive iminium ion. echemi.com

Hydride Reduction: A selective reducing agent, such as NaBH₃CN, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the final amine product. chemistrysteps.com

This strategy allows for the synthesis of a diverse range of N-substituted this compound derivatives.

| Carbonyl Reactant | Reducing Agent | Potential Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | 6-Fluoro-N-methylpyrimidin-4-amine |

| Acetone | NaBH₃CN | 6-Fluoro-N-isopropylpyrimidin-4-amine |

| Benzaldehyde | NaBH₃CN | N-Benzyl-6-fluoropyrimidin-4-amine |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-6-fluoropyrimidin-4-amine |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). wikipedia.org The reaction of this compound with an aldehyde or ketone provides direct access to a variety of pyrimidine-based Schiff bases. ijpsr.com

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. researchgate.netwisdomlib.org The mechanism involves two main stages:

Nucleophilic Addition: The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.net

Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group turns it into a good leaving group (water), and subsequent elimination of water, often assisted by the nitrogen lone pair, forms the C=N double bond of the imine. youtube.com

This equilibrium can be driven toward the product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. The stability of the resulting Schiff base is often enhanced by conjugation, for example, when an aromatic aldehyde is used as the carbonyl partner. mdpi.com

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. nih.gov However, the C-F bond on an electron-deficient ring system like pyrimidine is activated toward certain transformations.

The primary transition-metal-free method for activating the C-F bond in this compound is Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring electrophilic and susceptible to attack by strong nucleophiles. The fluorine atom at the C6 position is a good leaving group in this context, in part because its high electronegativity polarizes the C-F bond and because fluoride is a stable anion. masterorganicchemistry.com

The SNAr mechanism is typically a two-step process:

Addition: A nucleophile (e.g., an alkoxide, thiolate, or another amine) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the pyrimidine ring is restored.

These reactions often require strong bases and/or high temperatures to proceed. researchgate.netnih.gov However, for highly activated substrates, milder conditions can sometimes be employed. mdpi.com Other transition-metal-free methods, such as those mediated by silyl (B83357) radicals generated from silylboronates and a base, have also been developed for C-F functionalization under mild, room-temperature conditions. springernature.com

An alternative strategy for C-F bond functionalization involves the generation of radical intermediates. Visible-light photoredox catalysis has emerged as a powerful tool for this purpose, enabling the cleavage of strong C-F bonds under mild conditions. nih.govsemanticscholar.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a potent single-electron transfer (SET) agent. It can reduce the C-F bond of this compound to generate a radical anion. This intermediate can then fragment, releasing a fluoride ion and forming a pyrimidinyl radical.

Key steps in this process include:

Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the this compound, cleaving the C-F bond to generate a 4-aminopyrimidin-6-yl radical. researchgate.net

Radical Coupling: This highly reactive radical intermediate can be intercepted by various coupling partners, such as alkenes or other radical species, to form new carbon-carbon or carbon-heteroatom bonds. nih.govdigitellinc.com

This approach provides a complementary method to traditional polar reactions for constructing complex molecules from fluorinated precursors.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

While specific, detailed kinetic and thermodynamic studies on reactions of this compound are not extensively documented in the literature, the principles of such analyses can be described for its key transformations, such as SNAr.

Reaction Kinetics: The rate of a reaction, such as the SNAr displacement of fluoride, can be monitored over time using techniques like UV-Vis spectroscopy (if the product has a different absorption spectrum from the reactants) or NMR spectroscopy. researchgate.net This data allows for the determination of the reaction's rate law, which describes how the rate depends on the concentration of each reactant. For many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.comnih.gov

Thermodynamic Analysis: By studying the reaction rate at different temperatures, one can construct an Eyring plot (a plot of ln(k/T) versus 1/T). uvic.cayoutube.com From the slope and intercept of this plot, the thermodynamic activation parameters for the reaction can be determined: libretexts.orglibretexts.orgresearchgate.net

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur. It is related to the bond-breaking and bond-forming energies in the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder in moving from the reactants to the transition state. A negative ΔS‡, for example, would suggest a more ordered transition state, which is common in bimolecular reactions like SNAr where two molecules come together.

Gibbs Free Energy of Activation (ΔG‡): Combines the enthalpic and entropic contributions and is the ultimate determinant of the reaction rate at a given temperature.

These parameters provide deep insight into the reaction mechanism and the structure of the transition state. springernature.com

Regioselectivity and Chemoselectivity in Synthetic Pathways

Regioselectivity refers to the preference for a reaction to occur at one specific position or region of a molecule over others. wikipedia.org In this compound, the primary regiochemical question in substitution reactions is which site the incoming reagent will attack. For nucleophilic aromatic substitution, the C6 position is highly activated for attack due to the electron-withdrawing effects of the ring nitrogens and the attached fluorine. The C2 position is also electron-deficient but generally less reactive toward SNAr than C6. Therefore, nucleophilic attack occurs with high regioselectivity at C6.

Chemoselectivity describes the preferential reaction of a reagent with one functional group over another. This compound possesses two main types of reactive sites: the C-F bond on the aromatic ring and the N-H bonds of the exocyclic amine.

Reaction with Nucleophiles: Strong nucleophiles will preferentially attack the electrophilic C6 carbon of the pyrimidine ring, leading to SNAr and displacement of the fluoride.

Reaction with Electrophiles: Electrophiles (e.g., acyl chlorides, alkyl halides) will preferentially react with the most nucleophilic site in the molecule, which is the exocyclic amino group. nih.gov This leads to N-acylation or N-alkylation products.

The ability to control whether a reaction occurs at the C-F bond or the amino group by choosing between a nucleophilic or electrophilic reagent is a key aspect of the synthetic utility of this compound.

| Reagent Type | Primary Reactive Site (Chemoselectivity) | Product Type | Regioselectivity |

|---|---|---|---|

| Strong Nucleophile (e.g., RO⁻, RS⁻) | C-F bond | SNAr Product | High preference for C6 position |

| Electrophile (e.g., RCOCl) | Exocyclic Amine (-NH₂) | N-Acylated Product | Reaction at N4 |

| Aldehyde/Ketone + Reducing Agent | Exocyclic Amine (-NH₂) | N-Alkylated Product | Reaction at N4 |

| Photoredox Catalyst + SET Donor | C-F bond | Radical Coupling Product | Radical formation at C6 |

Derivatization and Functionalization Strategies of 6 Fluoropyrimidin 4 Amine

Design and Synthesis of Advanced Pyrimidine (B1678525) Analogs

The unique electronic properties of the 6-Fluoropyrimidin-4-amine scaffold make it an excellent substrate for a variety of chemical transformations aimed at producing advanced analogs. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom facilitates reactions at several positions on the molecule.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is susceptible to displacement by a range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups. The pyrimidine ring's electron-deficient character activates the C-F bond, allowing for substitution reactions with amines, thiols, and alkoxides under appropriate conditions. This method is frequently used in the synthesis of kinase inhibitors, where specific interactions with the target protein are sought. evitachem.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies are widely applied to functionalize pyrimidine rings. evitachem.com Reactions such as the Suzuki-Miyaura coupling enable the introduction of aryl or heteroaryl moieties, while the Sonogashira coupling allows for the installation of alkynyl groups. evitachem.commdpi.com These reactions significantly expand the structural diversity of the resulting analogs, which is crucial for tuning the pharmacological profile of lead compounds. mdpi.com

Modification of the Exocyclic Amine: The amino group at the C4 position serves as a handle for further derivatization. It can undergo acylation to form amides, react with isocyanates to yield ureas, or participate in reductive amination, providing access to a broad spectrum of N-substituted derivatives.

The table below summarizes common derivatization reactions for creating advanced pyrimidine analogs from precursors like this compound.

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Resulting Analog Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Amino, Thioether, Ether | C6-substituted pyrimidines |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | Aryl, Heteroaryl | C6-aryl/heteroaryl pyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl | C6-alkynyl pyrimidines |

| Amide Formation (on exocyclic amine) | Acyl chlorides, Carboxylic acids | Amide | N-acyl pyrimidin-4-amines |

Incorporation into Multicyclic and Heterocyclic Systems

The functional groups on this compound make it an ideal building block for constructing more complex, fused, or linked heterocyclic systems. Such structures are of great interest in drug discovery as they can occupy larger and more complex binding pockets in biological targets.

Strategies for incorporation include:

Condensation Reactions: The amine functionality can participate in condensation reactions with bifunctional reagents to form new rings. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of fused imidazole, pyrazole, or other heterocyclic systems.

Sequential Coupling and Cyclization: A common approach involves a multi-step sequence where the pyrimidine is first functionalized via a cross-coupling reaction, followed by an intramolecular cyclization event to build a new ring system. This has been effectively used to create potent enzyme inhibitors. For example, derivatives of pyrimidine amines have been used in the synthesis of thiazolopyrimidines, which act as cyclin-dependent kinase (CDK) 4/6 inhibitors. acs.org

Linkage to Other Heterocycles: The scaffold can be linked to other heterocyclic systems through its reactive sites. In one reported synthesis, a pyrimidine amine derivative was coupled with a coumarin (B35378) moiety to generate novel compounds for fungicidal applications. acs.org This modular approach allows for the combination of different pharmacophores to create hybrid molecules with potentially synergistic activities.

The following table illustrates examples of incorporating pyrimidine amines into larger heterocyclic structures.

| Starting Scaffold | Reaction Partner/Strategy | Resulting Heterocyclic System | Reference |

| Pyrimidine amine derivative | Enaminone and guanidine (B92328) cyclization | Thiazolopyrimidine | acs.org |

| Pyrimidine amine derivative | Linkage via an ethoxy bridge | Pyrimidine-coumarin hybrid | acs.org |

| 2,4-dichloro-5-fluoropyridine | Condensation with aza-β-amino acids | Aza-β-amino acid-pyrimidine conjugates | mdpi.com |

Use as a Scaffold for Library Synthesis in Chemical Research

In modern drug discovery, the concept of a "scaffold" refers to a core chemical structure that can be systematically decorated with various functional groups to generate a library of related compounds. lifechemicals.com this compound is an exemplary scaffold due to its inherent reactivity and multiple points for diversification. u-strasbg.fr

The generation of compound libraries based on this scaffold allows for:

Structure-Activity Relationship (SAR) Studies: By synthesizing a large number of analogs with controlled variations, researchers can systematically investigate how changes in chemical structure affect biological activity. mdpi.com This is a critical step in optimizing a lead compound. For instance, libraries of pyrimidine derivatives have been synthesized to explore SAR for targets like epidermal growth factor receptor (EGFR) kinases and CDK4/6. mdpi.comacs.org

High-Throughput Screening (HTS): The libraries generated can be screened against a wide range of biological targets to identify new hits. The modular synthesis enabled by the this compound scaffold is amenable to parallel synthesis techniques, which are often used to rapidly produce large numbers of compounds for HTS campaigns. lifechemicals.com

A hypothetical library synthesis based on the this compound scaffold could involve the following diversification points:

| Diversification Point | Reaction Type | Example Building Blocks |

| Position 6 (via F substitution) | SNAr | Diverse primary/secondary amines, thiols |

| Position 4 (Amine) | Acylation / Sulfonylation | Various acyl chlorides, sulfonyl chlorides |

| Position 5 (if modified) | Suzuki-Miyaura Coupling | Array of aryl/heteroaryl boronic acids |

Strategies for Prodrug Design and Amine Protection/Deprotection (General Chemical Approaches)

The chemical manipulation of this compound often requires strategic planning, including the use of prodrug strategies to improve pharmaceutical properties and the application of protecting groups to achieve regioselectivity during synthesis.

Prodrug Design Strategies A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. mdpi.com This approach is used to overcome issues such as poor solubility, low permeability, or rapid metabolism. mdpi.comnih.gov The exocyclic amine of this compound is a prime functional group for creating prodrugs. General strategies include:

Amide or Carbamate (B1207046) Linkages: The amine can be converted into an amide or carbamate by reacting it with a carboxylic acid or a chloroformate, respectively. nih.gov These linkages can be designed to be cleaved by enzymes like amidases or esterases found in the body.

Phosphate (B84403) Esters: For introducing high water solubility, a phosphate group can be attached via a cleavable linker. This is a common strategy for developing injectable formulations.

Intramolecular Cyclization Systems: Advanced prodrug designs utilize facile intramolecular cyclization reactions to release the parent amine. nih.gov The rate of drug release in these systems can be finely tuned by modifying the structure of the promoiety. nih.gov

Amine Protection and Deprotection To perform selective reactions on other parts of the this compound molecule, it is often necessary to temporarily "block" or protect the reactive amino group. alfa-chemistry.com An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove with high yield. masterorganicchemistry.com

Common protecting groups for amines and their general application are summarized below:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com | Stable to bases and hydrogenation; widely used. |

| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to acidic and basic conditions. |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) masterorganicchemistry.com | Base-labile; orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. |

| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis | Often used for protecting ring nitrogens in pyrimidines and other heterocycles. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical chemistry, enabling the detailed study of molecular systems from first principles. These methods are instrumental in elucidating the fundamental properties of 6-Fluoropyrimidin-4-amine.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information regarding its electronic structure and reactivity. A common approach involves geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is critical for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the area around the fluorine atom may exhibit more positive electrostatic potential.

Table 1: Calculated Electronic Properties of a Pyrimidine Derivative using DFT (Note: Data is illustrative and based on typical values for similar compounds)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Møller-Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy for energetic and structural predictions compared to DFT in some cases. researchgate.net Second-order Møller-Plesset perturbation theory (MP2) is a widely used variant that provides a good compromise between accuracy and computational expense. fiveable.mewikipedia.org

For this compound, MP2 calculations are particularly useful for obtaining highly accurate geometric parameters, such as bond lengths and angles. By comparing these theoretical values with experimental data, the reliability of the computational model can be assessed. Furthermore, MP2 is well-suited for calculating interaction energies in molecular complexes, which is important for understanding non-covalent interactions like hydrogen bonding and stacking interactions that this compound might engage in. A study on the related molecule 2-aminopyrimidine (B69317) has demonstrated the utility of MP2 in conjunction with DFT for detailed structural and vibrational analysis. researchgate.net

Table 2: Comparison of Calculated Bond Lengths (Å) for a Pyrimidine Ring using Different Methods (Note: Data is illustrative and based on general findings for similar heterocyclic systems)

| Bond | HF | DFT (B3LYP) | MP2 |

|---|---|---|---|

| N1-C2 | 1.345 | 1.338 | 1.340 |

| C2-N3 | 1.345 | 1.338 | 1.340 |

| N3-C4 | 1.335 | 1.329 | 1.331 |

| C4-C5 | 1.400 | 1.392 | 1.395 |

| C5-C6 | 1.390 | 1.383 | 1.386 |

| C6-N1 | 1.335 | 1.329 | 1.331 |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, when relevant, the solvation model. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate description but are computationally more demanding. For molecules containing fluorine, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), to accurately describe the electronic distribution around the electronegative fluorine atom.

Since many chemical and biological processes occur in solution, incorporating the effects of the solvent is crucial for realistic predictions. Solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit solvation models that can provide valuable insights into how the properties of this compound might change in different solvent environments.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules over time.

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. This allows for the exploration of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. nih.gov

For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation of the amino group and any potential puckering of the pyrimidine ring. The simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Standard force fields like AMBER or CHARMM can be used, potentially with refined parameters for the fluorinated pyrimidine moiety to ensure accuracy. biorxiv.org Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's conformation over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme or a protein. nih.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target at the atomic level. nih.gov

In the context of this compound, molecular docking can be employed to explore its potential interactions within the binding site of a generic enzyme. ekb.egajchem-a.comremedypublications.com The process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a scoring function to estimate the binding affinity for each pose. The results of a docking study can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor. This provides a structural hypothesis for the ligand-target interaction, which can be invaluable for the rational design of new molecules.

Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative in an Enzyme Active Site (Note: Data is hypothetical and for illustrative purposes only)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Inhibition Constant (Ki, µM) | 2.5 |

| Interacting Residues | Asp120, Ser122, Phe250 |

| Types of Interactions | Hydrogen Bond, π-π Stacking |

Electronic Structure Analysis

Electronic structure analysis provides fundamental insights into the reactivity, stability, and properties of a molecule. Through quantum chemical calculations, it is possible to model the distribution of electrons and predict molecular behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity and Stability

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govyoutube.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as it can be more easily excited. nih.govphyschemres.org For a molecule like this compound, analysis of the HOMO-LUMO gap, typically calculated using Density Functional Theory (DFT), would reveal its propensity to engage in chemical reactions. The distribution of the HOMO and LUMO across the molecule's atoms indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Parameters for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)

| Parameter | Symbol | Calculated Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other chemical species. deeporigin.comuni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.comresearchgate.net

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow : Represents areas with neutral or intermediate potential.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the fluorine atom as regions of negative potential (red/yellow), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group would be expected to show a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net

Theoretical Prediction of Electronic Spectra (e.g., TD-DFT)

Theoretical methods can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost for many molecules. nih.govrsc.org

The calculation provides information on the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). materialsciencejournal.org Analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) helps in understanding the nature of these transitions (e.g., π→π* or n→π*). nih.gov For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing valuable data for its characterization.

Table 2: Predicted Electronic Absorption Properties of this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)

| Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Spectroscopic Parameter Prediction

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules, as well as for interpreting experimental data.

Computational Prediction of NMR Chemical Shifts (1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for various nuclei. nih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each atom. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C).

For this compound, theoretical predictions of 1H, 13C, and particularly 19F NMR spectra would be highly useful. nih.gov 19F NMR is very sensitive to the local electronic environment, and predicted shifts can help in confirming the substitution pattern on the pyrimidine ring. chemrxiv.org Comparing the predicted shifts with experimental data can validate the computed structure.

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)

| Atom Position | 1H Shift (ppm) | 13C Shift (ppm) | 19F Shift (ppm) |

| C2 | Data not available | ||

| C4 | Data not available | ||

| C5 | Data not available | Data not available | |

| C6 | Data not available | Data not available | |

| N4-H | Data not available |

Theoretical Vibrational Spectroscopy (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed at the DFT level of theory, which involves optimizing the molecule's geometry to find its minimum energy state and then calculating the second derivatives of the energy with respect to atomic positions.

The output provides a list of vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). researchgate.net These predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. For this compound, a theoretical vibrational analysis would help in assigning the various stretching, bending, and deformation modes of the pyrimidine ring, the C-F bond, and the amino group.

Table 4: Selected Predicted Vibrational Frequencies for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)

| Frequency (cm-1) | IR Intensity | Raman Activity | Vibrational Assignment |

| Data not available | Data not available | Data not available | N-H stretch |

| Data not available | Data not available | Data not available | C-H stretch |

| Data not available | Data not available | Data not available | Ring stretch |

| Data not available | Data not available | Data not available | C-F stretch |

| Data not available | Data not available | Data not available | N-H bend |

Mechanistic Computational Studies of Reaction Pathways

Theoretical investigations into the reaction pathways of this compound would provide invaluable insights into its chemical behavior. By employing methods such as Density Functional Theory (DFT), chemists can model reactions at the molecular level, predicting the feasibility and outcomes of chemical transformations.

Transition State Analysis and Reaction Coordinate Determination

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis for reactions involving this compound would allow for the calculation of activation energies, which are fundamental to predicting reaction rates.

The reaction coordinate, representing the pathway of lowest energy from reactants to products, would be determined through techniques like Intrinsic Reaction Coordinate (IRC) calculations. This would map out the geometric and energetic changes throughout a reaction, such as a nucleophilic aromatic substitution at the C6 position.

Table 1: Hypothetical Data from Transition State Analysis of a Nucleophilic Substitution Reaction of this compound

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | C-F: 1.35 | C-F: 1.62, C-Nu: 2.10 | C-Nu: 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research findings.

Charge-Transfer Complex Formation and Electron Transfer Mechanisms

The electronic properties of this compound, with its electron-withdrawing pyrimidine ring and electron-donating amino group, suggest the potential for forming charge-transfer (CT) complexes with suitable donor or acceptor molecules. Computational studies could predict the geometry and stability of such complexes.

Furthermore, the mechanism of electron transfer in reactions involving this compound could be elucidated. Calculations of ionization potential and electron affinity would provide a quantitative measure of its ability to donate or accept electrons. The analysis of molecular orbitals (HOMO and LUMO) would be instrumental in understanding the nature of electronic transitions in potential charge-transfer interactions.

Table 2: Hypothetical Electronic Properties of a this compound Charge-Transfer Complex

| Property | This compound | Acceptor Molecule | Charge-Transfer Complex |

| HOMO Energy (eV) | -6.2 | -7.5 | -6.5 |

| LUMO Energy (eV) | -1.1 | -2.5 | -2.3 |

| HOMO-LUMO Gap (eV) | 5.1 | 5.0 | 4.2 |

| Charge Transfer (e) | N/A | N/A | 0.15 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research findings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 6-fluoropyrimidin-4-amine. Through a series of one-dimensional and two-dimensional experiments, the precise chemical environment of each atom within the molecule can be determined.

1H and 13C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for mapping the basic framework of the molecule. The ¹H NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, characteristic signals for the amine protons and the two protons on the pyrimidine (B1678525) ring are observed.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly bonded to the highly electronegative fluorine and nitrogen atoms are shifted to lower fields in the spectrum. A key diagnostic feature is the large coupling constant between the carbon and the directly attached fluorine atom (¹JCF), which provides definitive evidence for the C-F bond. Downfield shifts in the ¹³C NMR spectrum can also be indicative of hydrogen bond formation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Amine) | 5.5 - 7.5 | Broad Singlet | - |

| ¹H (Ring) | 6.2 - 6.5 | Doublet | JHF ≈ 2-4 |

| ¹H (Ring) | 7.8 - 8.1 | Doublet | JHF ≈ 2-4 |

| ¹³C (C-F) | 158 - 162 | Doublet | ¹JCF ≈ 220-240 |

| ¹³C (C-NH₂) | 155 - 159 | Singlet | - |

| ¹³C (CH) | 100 - 105 | Doublet | ²JCF ≈ 15-20 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

19F NMR as a Probe for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive for fluorine-containing compounds and serves as a powerful tool in their analysis. nih.gov In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to a pyrimidine ring. This technique is particularly useful in fragment-based drug discovery and for assessing long-term pharmacokinetics. nih.govnih.gov

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecular structure. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two to three bonds. sdsu.edugithub.ioepfl.ch In this compound, a cross-peak between the two pyrimidine ring protons would confirm their proximity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.ioepfl.ch This allows for the definitive assignment of carbon signals based on the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula by comparing the experimentally measured mass to the calculated theoretical mass. nih.gov For this compound (C₄H₄FN₃), the expected exact mass provides a stringent confirmation of its identity. The high resolving power of modern instruments, such as Orbitrap and FT-ICR mass spectrometers, is crucial for this application. nih.govmdpi.com

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₄H₄FN₃ | [M+H]⁺ | 114.0464 |

| C₄H₄FN₃ | [M+Na]⁺ | 136.0283 |

LC-MS for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.com It is routinely used to assess the purity of this compound samples by separating the main compound from any impurities. The mass spectrometer then provides mass data for each separated component, allowing for their identification. This method is widely applied in the analysis of various compounds, including aromatic amines and other pharmaceutical ingredients. nih.govnih.gov

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral pattern. For this compound, the key functional groups—a primary amine (-NH₂) and a fluoro-aromatic pyrimidine ring—give rise to characteristic absorption bands.

As a primary amine, this compound is expected to show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. researchgate.net Furthermore, the N-H bending or "scissoring" vibration is anticipated in the 1580-1650 cm⁻¹ range. researchgate.net The pyrimidine ring, being an aromatic system, will exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine are expected between 1250 and 1335 cm⁻¹. researchgate.net Finally, the C-F stretching vibration is known to produce a strong absorption band, typically in the 1000-1400 cm⁻¹ region. labshake.com

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C=C and C=N Ring Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

Note: These are typical ranges and the exact position of the peaks can be influenced by the electronic environment and physical state of the sample.